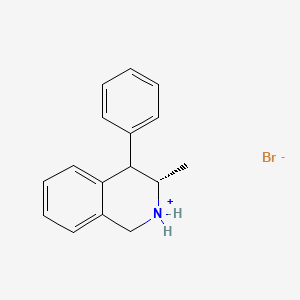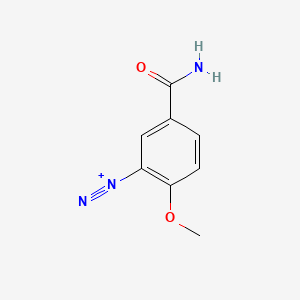
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is a compound belonging to the class of imidazolines Imidazolines are nitrogen-containing heterocycles that have been widely studied for their biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. . The reaction conditions are crucial for the successful formation of the imidazoline ring.
Industrial Production Methods
Industrial production of imidazolines often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazoline ring to imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, imidazole derivatives, and substituted imidazolines. These products have diverse applications in various fields .
Applications De Recherche Scientifique
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazolines can act as small-molecule antagonists of MDM2, binding to the p53-binding pocket and activating the p53 pathway in cancer cells. This leads to cell cycle arrest, apoptosis, and growth inhibition of tumor cells . The compound’s effects on other pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazolines such as:
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
Uniqueness
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethylaminoethylthio group differentiates it from other imidazolines, potentially leading to unique applications and effects .
Propriétés
Numéro CAS |
17124-75-3 |
|---|---|
Formule moléculaire |
C9H21Cl2N3S |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H19N3S.2ClH/c1-3-12(4-2)7-8-13-9-10-5-6-11-9;;/h3-8H2,1-2H3,(H,10,11);2*1H |
Clé InChI |
ZLATURUIJRWUAV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC1=NCCN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


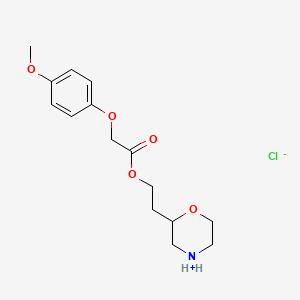

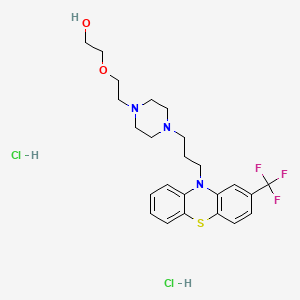
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
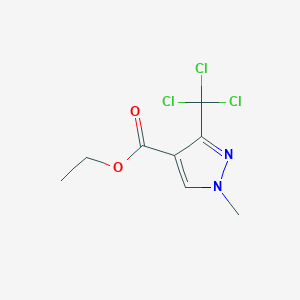
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
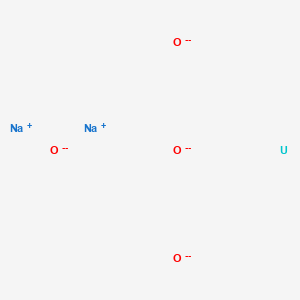
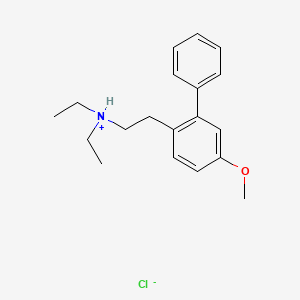
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

